9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6h-purin-6-one
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Overview
Description
9-(Cyclohex-2-en-1-yl)-3H-purin-6(9H)-one is a compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a cyclohexene ring attached to the purine structure, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Cyclohex-2-en-1-yl)-3H-purin-6(9H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohex-2-en-1-ylamine with a purine derivative in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Catalyst: Palladium on carbon (Pd/C)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
9-(Cyclohex-2-en-1-yl)-3H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at positions 2 and 6.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon
Substitution: Sodium hydride in dimethylformamide
Major Products Formed
Oxidation: Formation of cyclohex-2-en-1-yl-purine-6-one derivatives
Reduction: Formation of cyclohex-2-en-1-yl-purine-6-amine
Substitution: Various substituted purine derivatives depending on the nucleophile used
Scientific Research Applications
9-(Cyclohex-2-en-1-yl)-3H-purin-6(9H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and sensors.
Mechanism of Action
The mechanism of action of 9-(Cyclohex-2-en-1-yl)-3H-purin-6(9H)-one involves its interaction with specific molecular targets. The compound can bind to nucleic acids, potentially interfering with DNA and RNA synthesis. Additionally, it may interact with enzymes involved in purine metabolism, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A stimulant that contains a purine structure.
Uniqueness
9-(Cyclohex-2-en-1-yl)-3H-purin-6(9H)-one is unique due to the presence of the cyclohexene ring, which may impart distinct chemical and biological properties compared to other purine derivatives. This structural feature can influence its reactivity and interactions with biological molecules.
Properties
CAS No. |
7152-33-2 |
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Molecular Formula |
C11H12N4O |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
9-cyclohex-2-en-1-yl-1H-purin-6-one |
InChI |
InChI=1S/C11H12N4O/c16-11-9-10(12-6-13-11)15(7-14-9)8-4-2-1-3-5-8/h2,4,6-8H,1,3,5H2,(H,12,13,16) |
InChI Key |
JTDSOKNGRZRUMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)N2C=NC3=C2N=CNC3=O |
Origin of Product |
United States |
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